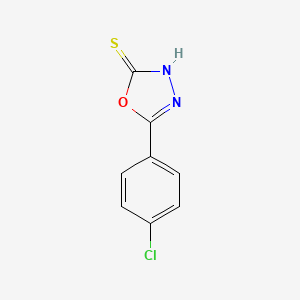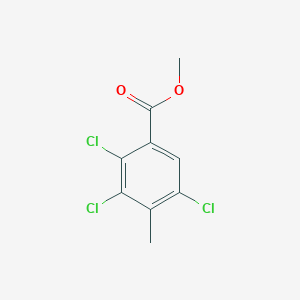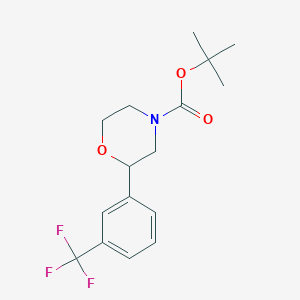
tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate, also known as TFMOC, is a chemical compound that belongs to the class of morpholine derivatives. TFMOC is widely used in scientific research as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is not well understood. However, it is believed that tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate acts as a nucleophile in many chemical reactions. It can also act as a protecting group for amines and alcohols.
Biochemische Und Physiologische Effekte
Tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate does not have any known biochemical or physiological effects. It is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in lab experiments is its high purity. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is readily available in high purity, which makes it ideal for use in synthetic chemistry. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is also stable under a wide range of conditions, which makes it easy to handle and store.
One of the limitations of using tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in lab experiments is its high cost. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is a relatively expensive compound, which can limit its use in large-scale experiments. Another limitation is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the use of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in scientific research. One direction is the development of new chemical reactions and catalytic systems using tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate as a building block. Another direction is the use of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in the synthesis of new drugs and agrochemicals. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate can also be used in the development of new materials for use in various industries.
Synthesemethoden
Tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate can be synthesized by reacting 3-(trifluoromethyl)aniline with tert-butyl 2-morpholino-4-oxobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of drugs, agrochemicals, and materials science. tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate is also used in the development of new chemical reactions and catalytic systems.
Eigenschaften
IUPAC Name |
tert-butyl 2-[3-(trifluoromethyl)phenyl]morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-7-8-22-13(10-20)11-5-4-6-12(9-11)16(17,18)19/h4-6,9,13H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSZKQRYCQUFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

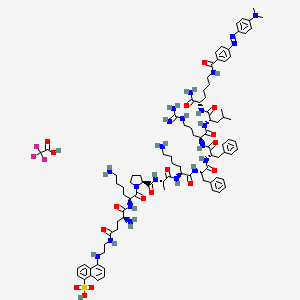
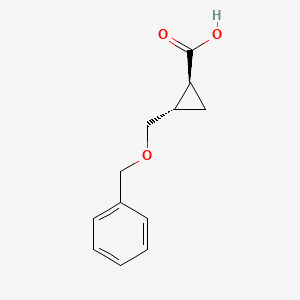
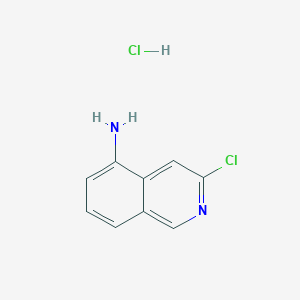
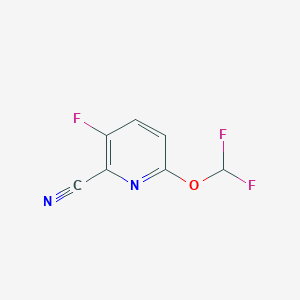
![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)
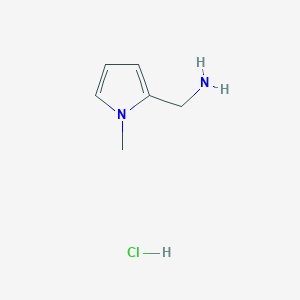
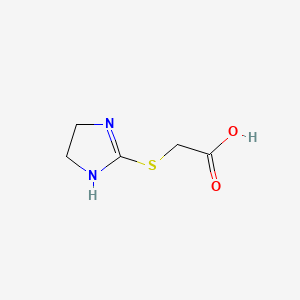
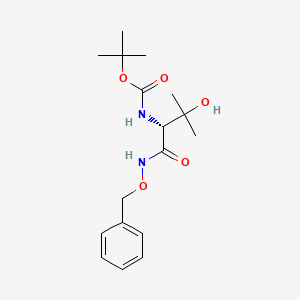
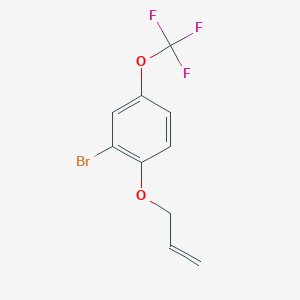
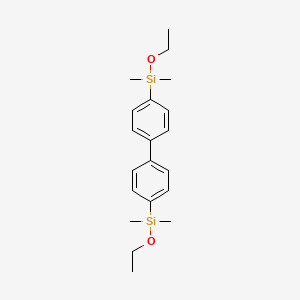
![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

